
2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid” is a compound that contains a boronic acid group, a fluorine atom, and a t-butylcarbamoyl group . The t-butylcarbamoyl group is a carbamate, which is a key structural motif in many approved drugs and prodrugs . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, which are similar to the t-butylcarbamoyl group in the compound, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
Carbamates display very good chemical and proteolytic stabilities . They are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .Applications De Recherche Scientifique
Fluorescence Quenching Mechanism
Research has explored the fluorescence quenching mechanisms in boronic acid derivatives, including similar compounds to 2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid. These studies utilized steady-state fluorescence measurements to understand the quenching dynamics, which are critical for applications in sensing and imaging technologies (Geethanjali, Nagaraja, & Melavanki, 2015).
Vibrational Spectra Analysis
The vibrational spectra of similar boronic acid compounds have been investigated using techniques like FT-Raman and FT-IR, combined with theoretical calculations. This type of research is vital for understanding the structural and spectroscopic properties of such compounds, which can be applied in material science and pharmaceutical research (Erdoğdu, Güllüoǧlu, & Kurt, 2009).
Synthesis and Pharmaceutical Applications
The synthesis of new derivatives using boronic acid compounds, including those with similar structures to 2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid, has been reported. These derivatives have been evaluated for pharmacological activities such as haemolytic, biofilm inhibition, and anti-thrombolytic activities, indicating potential medicinal applications (Ikram et al., 2015).
Halodeboronation Studies
Studies have been conducted on the halodeboronation of aryl boronic acids, demonstrating methods to transform boronic acid derivatives into other useful chemical compounds. This research is significant for the development of new synthetic pathways in organic chemistry (Szumigala, Devine, Gauthier, & Volante, 2004).
Mécanisme D'action
Target of Action
The compound contains a tert-butyl carbamoyl group , which is commonly used in the protection of amino groups in organic synthesis . This suggests that the compound may interact with proteins or enzymes that contain amino groups.
Mode of Action
The mode of action of 2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid is likely related to its tert-butyl carbamoyl group. This group is known to be stable towards most nucleophiles and bases , suggesting that the compound may resist degradation in the presence of these species
Biochemical Pathways
The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways
Pharmacokinetics
The compound’s tert-butyl esters are known to be produced in good yields , suggesting that it may be efficiently absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability would need to be determined through further study.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid. For instance, the compound’s tert-butyl group is known to be stable under various conditions , suggesting that it may retain its activity in diverse environments.
Safety and Hazards
Orientations Futures
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . Furthermore, organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry . In recent years, carbamate derivatives have received much attention due to their application in drug design and discovery .
Propriétés
IUPAC Name |
[2-(tert-butylcarbamoyl)-5-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)8-5-4-7(13)6-9(8)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUIIBPMCPDQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)C(=O)NC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2938866.png)
![Tert-butyl N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]carbamate](/img/structure/B2938867.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B2938868.png)
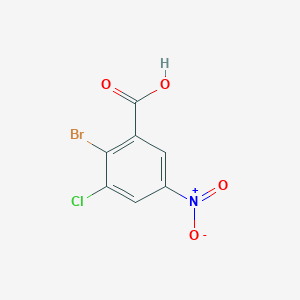
![4-(diethylsulfamoyl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2938871.png)
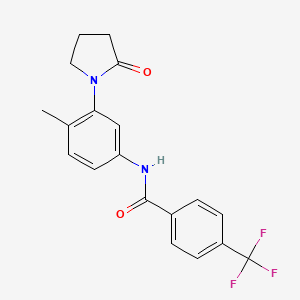
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2938874.png)
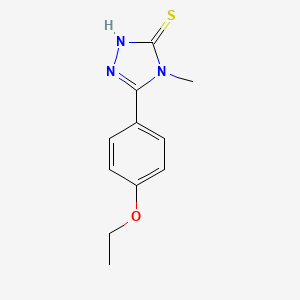

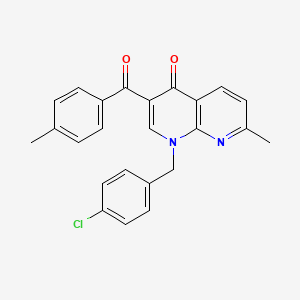
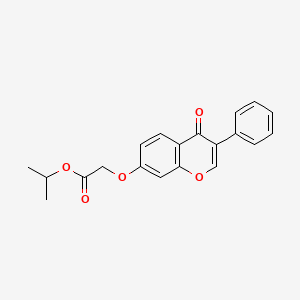
![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2938885.png)
![N-(2,4-difluorophenyl)-2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2938886.png)
![4-[bis(prop-2-enyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2938889.png)